molecular formula C27H27FN4O3 B2886199 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-72-5

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2886199
CAS No.: 897612-72-5
M. Wt: 474.536
InChI Key: AMBFVCOGOQPWGC-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.
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Biological Activity

The compound 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS Number: 897735-34-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H29FN4O3C_{25}H_{29}FN_4O_3, with a molecular weight of 452.5 g/mol. The structure features multiple pharmacophores, including a fluorophenyl group, a piperazine moiety, and a furan ring, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC25H29FN4O3
Molecular Weight452.5 g/mol
CAS Number897735-34-1

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit antiviral properties, particularly against flaviviruses. The presence of the furan and piperazine moieties is often linked to enhanced activity against viral proteases, which are crucial for viral replication. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against viral targets .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Piperazine derivatives are known for their activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This compound may exhibit anxiolytic or antidepressant effects due to its interaction with these pathways. A study on related piperazine compounds demonstrated significant activity in modulating neurotransmitter systems, which could be extrapolated to predict similar effects for this compound .

Anticancer Activity

Compounds bearing similar structural characteristics have been evaluated for anticancer properties. The SAR analysis indicates that modifications in the phenyl and piperazine rings can significantly affect cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values below 10 µM against breast cancer cell lines, suggesting that this compound could also possess anticancer potential .

Study 1: Antiviral Screening

In a screening study of various piperazine derivatives, one analogue demonstrated a remarkable IC50 value of 0.71 μM against the NS2B-NS3 protease of flavivirus, indicating that structural features such as the furan ring significantly enhance antiviral activity .

Study 2: Neuropharmacological Assessment

A related compound was tested for its effects on anxiety-like behaviors in animal models. Results indicated that modifications to the piperazine ring improved anxiolytic efficacy, suggesting that similar modifications in our target compound could yield beneficial neuropharmacological outcomes .

Study 3: Cytotoxicity Evaluation

In vitro studies on cytotoxicity revealed that compounds with a similar backbone exhibited significant growth inhibition in various cancer cell lines (IC50 < 10 µM). The presence of electron-withdrawing groups like fluorine was noted to enhance this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
  • Furan Moiety : Enhances antiviral activity by facilitating interactions with viral proteins.
  • Fluorophenyl Group : Contributes to lipophilicity and receptor binding affinity.

Properties

IUPAC Name

3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O3/c1-19-17-23(33)25(27(34)32(19)18-22-5-4-16-35-22)26(20-7-9-21(28)10-8-20)31-14-12-30(13-15-31)24-6-2-3-11-29-24/h2-11,16-17,26,33H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBFVCOGOQPWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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